7-Chloro-8-Methylquinoline
Description
Overview of Quinoline (B57606) Heterocycles in Academic Contexts
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgrsc.org This core structure, known as the quinoline scaffold, is a recurring motif in a vast array of biologically active compounds and functional materials. rsc.orgnih.govnih.gov In the realm of medicinal chemistry, quinoline derivatives have been extensively investigated and developed for a wide range of therapeutic purposes. nih.govnih.gov Their diverse pharmacological profiles include antimalarial, anticancer, antibacterial, and anti-inflammatory activities. nih.govresearchgate.netchemrj.orgderpharmachemica.com The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. usm.eduorientjchem.org Beyond medicine, quinoline-based compounds are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors to other specialty chemicals. wikipedia.org
Significance of Halogenated and Methylated Quinolines in Research
The introduction of halogen and methyl substituents onto the quinoline framework significantly influences the molecule's physicochemical properties and biological activity. Halogenation, the process of adding a halogen atom such as chlorine, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. orientjchem.org This modification is a common strategy in drug design to improve a compound's pharmacokinetic profile. orientjchem.org Furthermore, the position of the halogen on the quinoline ring can dramatically affect its biological efficacy. orientjchem.orgrsc.org
Similarly, methylation, the addition of a methyl group, can also modulate a compound's properties. The placement of a methyl group can influence the molecule's steric and electronic characteristics, which in turn can affect its binding affinity to biological targets. orientjchem.org The combination of both halogenation and methylation, as seen in 7-Chloro-8-Methylquinoline, creates a unique electronic and steric environment on the quinoline scaffold, making it a valuable intermediate for the synthesis of more complex and potentially more potent derivatives. lookchem.com
Current Research Landscape of this compound and its Derivatives
This compound is primarily recognized in the scientific community as a key intermediate in organic synthesis. lookchem.comchemdad.com It serves as a starting material for the creation of more elaborate molecules with potential applications in various fields, including pharmaceuticals and agrochemicals. lookchem.comgoogle.comechemi.com For instance, it is an intermediate in the synthesis of the herbicide quinclorac. google.comechemi.com
Research efforts have focused on developing efficient synthetic routes to this compound. One patented method involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent. google.com Another described preparation involves the reaction of 3-chloro-2-methylaniline (B42847) with glycerin in the presence of sulfuric acid and sodium iodide. echemi.com
Furthermore, the chemical reactivity of this compound is a subject of investigation. For example, the methyl group at the 8-position can be oxidized to a carboxylic acid to form 7-chloro-8-quinolinecarboxylic acid, another important chemical intermediate. google.com Derivatives of this compound, such as this compound-2-carbaldehyde and Ethyl this compound-2-carboxylate, have also been synthesized and characterized, expanding the library of available quinoline-based building blocks for further chemical exploration. rsc.orgchemscene.com
Below is a table summarizing the key physical and chemical properties of this compound:
| Property | Value |
| CAS Number | 78941-93-2 |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| Appearance | Yellow to Beige Solid |
| Melting Point | 45-48 °C |
| Boiling Point | 277.999 °C at 760 mmHg |
| Density | 1.225 g/cm³ |
Note: The data in this table is compiled from multiple sources. lookchem.comchemdad.comchemsrc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDCLXGUJHNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517900 | |
| Record name | 7-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78941-93-2 | |
| Record name | 7-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-8-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 7 Chloro 8 Methylquinoline and Its Precursors
Classical Approaches to Quinoline (B57606) Core Synthesis
Several named reactions have become fundamental to the construction of the quinoline core. These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon unit to form the pyridine (B92270) ring fused to the benzene (B151609) moiety.
Skraup Synthesis and its Adaptations for 7-Chloro-8-Methylquinoline Precursors
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful method for preparing quinolines. wikipedia.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.org For the targeted synthesis of this compound, a substituted aniline, specifically 2-methyl-3-chloroaniline, serves as the key starting material. google.com This precursor already contains the required methyl and chloro groups in the correct orientation relative to the amine, ensuring the desired regiochemistry in the final product.
A general pathway for synthesizing this compound involves the cyclization of 2-methyl-3-chloroaniline with acrolein, which can be generated in situ from glycerol. google.compharmaguideline.com The synthesis of the 2-methyl-3-chloroaniline precursor can be achieved via the chlorination of o-nitrotoluene followed by reduction of the nitro group. chemicalbook.com
The initial step in the Skraup synthesis is the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline derivative, in this case, 2-methyl-3-chloroaniline, then undergoes a nucleophilic conjugate addition (Michael addition) to the acrolein. pharmaguideline.comyoutube.com This is followed by an acid-catalyzed cyclization onto the aromatic ring and subsequent dehydration to form a 1,2-dihydroquinoline (B8789712) intermediate. youtube.com
Strong acids, typically concentrated sulfuric acid, play multiple crucial roles in the Skraup synthesis. Firstly, the acid acts as a catalyst for the dehydration of glycerol to acrolein. Secondly, it protonates intermediates, facilitating the key electrophilic aromatic substitution (cyclization) step. youtube.com
The reaction requires an oxidizing agent to aromatize the dihydroquinoline intermediate to the final quinoline product. youtube.com Historically, arsenic acid was used, but nitrobenzene is a common substitute, often serving as both the oxidant and a solvent. wikipedia.org The reaction can be highly exothermic and vigorous, and the inclusion of moderators like ferrous sulfate (B86663) is a common practice to ensure a more controlled reaction rate. wikipedia.org A modern adaptation for the synthesis of this compound from 2-methyl-3-chloroaniline utilizes a monobasic inorganic acid (like HCl) and a separate dehydrogenation reagent, avoiding the use of sulfuric acid. google.com
Conrad-Limpach and Doebner-von Miller Reactions in Quinoline Synthesis
While the Skraup synthesis is highly relevant for this compound, other classical methods are central to general quinoline synthesis.
The Conrad-Limpach synthesis , discovered in 1887, involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction pathway is temperature-dependent. At lower temperatures, a β-aminoacrylate is formed, which upon heating, cyclizes to yield a 4-hydroxyquinoline (B1666331) (4-quinolone). wikipedia.orgjptcp.com At higher temperatures, the reaction can proceed through a β-ketoester anilide to form a 2-quinolone. pharmaguideline.com
The Doebner-von Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound is reacted directly with an aniline in the presence of an acid catalyst, such as a Brønsted or Lewis acid. wikipedia.orgsynarchive.com This method allows for greater diversity in the substitution pattern of the resulting quinoline. wikipedia.org The mechanism is thought to involve the 1,4-addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. researchgate.net
Interactive Data Table: Comparison of Classical Quinoline Syntheses
| Reaction Name | Aniline Reactant | Carbon Source | Key Conditions | Product Type |
| Skraup Synthesis | Aniline or substituted aniline | Glycerol (forms acrolein in situ) | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Quinoline (unsubstituted in pyridine ring) |
| Conrad-Limpach | Aniline or substituted aniline | β-ketoester | Heat; acid or base catalysis | 4-Hydroxyquinoline or 2-Hydroxyquinoline |
| Doebner-von Miller | Aniline or substituted aniline | α,β-Unsaturated aldehyde/ketone | Acid catalyst (Brønsted or Lewis) | Substituted quinolines |
Regioselective Chlorination and Methylation Strategies
An alternative synthetic approach to substituted quinolines involves the functionalization of a pre-formed quinoline core. However, for a specific isomer like this compound, achieving the correct regiochemistry through direct electrophilic substitution can be challenging due to the directing effects of the existing substituents and the inherent reactivity of the quinoline ring system.
Methods for Introducing Chlorine at Position 7
Direct chlorination of 8-methylquinoline (B175542) presents a regiochemical challenge. Electrophilic aromatic substitution on the quinoline ring is generally favored at the C5 and C8 positions. The presence of a methyl group at C8 would further activate the C5 and C7 positions. However, studies on the halogenation of 8-substituted quinolines often show a strong preference for substitution at the C5 position. nih.govresearchgate.net For instance, metal-free chlorination of N-(quinolin-8-yl)acetamide where the C5 position is blocked leads to the C7-chlorinated product, demonstrating that C7 can be functionalized if the more reactive C5 site is unavailable. nih.gov
Given these regioselectivity challenges, the most direct and unambiguous route to this compound is not the post-synthesis chlorination of 8-methylquinoline, but rather the use of a precursor like 2-methyl-3-chloroaniline in a Skraup-type synthesis. google.com This strategy locks in the desired substitution pattern from the start, avoiding the formation of isomeric mixtures that would require difficult separation.
Methods for Introducing Methyl at Position 8
The introduction of a methyl group at the 8-position of the quinoline nucleus is most effectively achieved by starting with a precursor that already contains the methyl group in the desired location. The most common and direct strategy involves the use of ortho-toluidine (2-methylaniline) derivatives as the aniline component in classical quinoline syntheses.
Key among these is the Skraup synthesis and its variations, such as the Doebner-von Miller reaction. scribd.compharmaguideline.com The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comnih.gov When a substituted aniline like 2-methylaniline is used, the cyclization process yields an 8-methylquinoline derivative. google.com Similarly, the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones, can produce 8-substituted quinolines when starting with the appropriately substituted aniline. scribd.comnih.gov
For the synthesis of this compound specifically, the required starting material is 2-methyl-3-chloroaniline. This precursor ensures the correct placement of both the chloro and methyl substituents on the final quinoline ring system. The reaction proceeds via cyclization with reagents like acrolein, which is formed in situ from glycerol in the Skraup reaction. nih.govgoogle.com
Advanced Synthetic Routes and Green Chemistry Protocols
Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental impact of producing quinoline derivatives. These advanced routes and green chemistry protocols aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption compared to traditional methods. benthamdirect.comresearchgate.net
Utilizing 2-Methyl-3-chloroaniline with Acrolein for Cyclization
A prominent synthetic route to this compound involves the direct cyclization of 2-methyl-3-chloroaniline with acrolein. google.com This method is a modification of the classic Skraup/Doebner-von Miller reaction, tailored for this specific product. The reaction involves contacting 2-methyl-3-chloroaniline with acrolein, a monobasic inorganic acid, and a dehydrogenation reagent in the presence of an organic solvent to yield this compound. google.com
A significant innovation in this synthesis is the substitution of the traditionally used sulfuric acid with a monobasic inorganic acid, such as hydrogen chloride or hydrogen bromide. google.com This change offers a key environmental and process advantage. By avoiding sulfuric acid in the ring-closing reaction, the amount of alkaline solution (like liquid caustic soda) needed for neutralization is significantly reduced, which in turn decreases the volume of wastewater generated. google.com The monobasic inorganic acid acts as a salt-forming agent with the 2-methyl-3-chloroaniline. google.com
The final step in the formation of the aromatic quinoline ring is an oxidation or dehydrogenation of a dihydroquinoline intermediate. This is accomplished using a dehydrogenation reagent. google.com While the patent literature for this specific reaction does not name the exact dehydrogenation reagent, catalytic dehydrogenation is a common strategy in quinoline synthesis. researchgate.netresearchgate.net This can involve catalysts like palladium supported on zinc oxide (Pd-ZnO) or heterogeneous cobalt oxide under aerobic conditions. researchgate.netorganic-chemistry.org The use of air or oxygen as the ultimate oxidant is a hallmark of green chemistry. organic-chemistry.org
The optimization of reaction conditions, particularly the choice of solvent, is crucial for developing greener synthetic protocols. While the synthesis utilizing 2-methyl-3-chloroaniline is described as using an organic solvent, a broader shift in quinoline synthesis is towards more environmentally benign solvents. google.comtandfonline.com Green solvents such as water, ethanol, isopropanol, and ionic liquids are increasingly employed to reduce the environmental footprint of chemical processes. tandfonline.combohrium.com The ideal green solvent should be non-toxic, renewable, and easily recyclable. Optimizing conditions involves adjusting temperature, reaction time, and catalyst loading to maximize yield and minimize energy consumption and byproduct formation. nih.gov
Table 1: Comparison of Solvents in Green Quinoline Synthesis
| Solvent Type | Examples | Advantages in Green Chemistry |
|---|---|---|
| Protic Solvents | Water, Ethanol | Non-toxic, readily available, biodegradable. tandfonline.combohrium.com |
| Ionic Liquids | [Bmim][Im] | Low volatility, recyclable, can act as both solvent and catalyst. researchgate.net |
Microwave-Assisted Synthesis and Solvent-Free Conditions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. benthamdirect.comnih.gov In the context of quinoline synthesis, microwave irradiation has been successfully applied to the Skraup reaction, significantly reducing the reaction time from hours to minutes. nih.gov This rapid heating method can enhance reaction rates and often results in cleaner reactions with fewer side products. researchgate.netmdpi.com
Furthermore, performing reactions under solvent-free conditions represents a significant step forward in green chemistry, as it eliminates solvent waste entirely. rsc.orgeurekaselect.com The synthesis of quinolines has been achieved using heterogeneous catalysts under solvent-free conditions, often with thermal or microwave heating. eurekaselect.comtandfonline.com For instance, the Friedländer reaction, another key method for quinoline synthesis, can be catalyzed by a magnetite nanoparticle-supported acidic ionic liquid under solvent-free conditions, allowing for easy magnetic separation and reuse of the catalyst. tandfonline.com Such solvent-free approaches are highly atom-economical and environmentally friendly. researchgate.net
Table 2: Microwave-Assisted vs. Conventional Heating for Quinoline Synthesis
| Method | Typical Reaction Time | Key Advantages |
|---|---|---|
| Conventional Heating | Several hours | Established methodology |
Catalytic Approaches in this compound Synthesis
Modern synthetic strategies increasingly rely on sophisticated catalytic systems to enhance efficiency and selectivity. The synthesis of quinolines can be achieved through various catalytic methods, including the use of nanocatalysts, transition metals, and photocatalysts. organic-chemistry.orgnih.gov
Nanocatalysts offer advantages such as high surface area and unique reactivity, leading to improved catalytic efficiency. nih.gov For example, metal nanoparticles of cobalt and copper have been used for the solvent-free synthesis of quinolines via the Friedländer reaction under mild conditions. tandfonline.com
Transition metal catalysis provides powerful methods for C-H activation and bond formation. researchgate.net Catalysts based on palladium, nickel, cobalt, and iron have been developed for the dehydrogenative synthesis of quinolines from 2-aminoaryl alcohols and ketones or alcohols. researchgate.netorganic-chemistry.org These methods are often atom-economical, forming the desired product while releasing simple byproducts like water or hydrogen gas. nih.gov Visible-light-mediated reactions using inexpensive and non-toxic catalysts like titanium dioxide, with oxygen as the oxidant, represent an environmentally friendly approach to quinoline synthesis through aerobic dehydrogenation. organic-chemistry.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Methyl-3-chloroaniline |
| Acrolein |
| Glycerol |
| Sulfuric Acid |
| Hydrogen Chloride |
| Hydrogen Bromide |
| ortho-toluidine |
| 2-methylaniline |
| 7-amino-8-methylquinoline |
| Palladium |
| Zinc Oxide |
| Cobalt |
| Copper |
| Iron |
| Nickel |
N-Hydroxyphthalimide and Azobisisobutyronitrile Catalysis in Oxidation
The combination of N-Hydroxyphthalimide (NHPI) and a radical initiator like Azobisisobutyronitrile (AIBN) is a well-established system for the aerobic oxidation of hydrocarbons. researchgate.net This methodology is particularly effective for the oxidation of benzylic C-H bonds to form hydroperoxides, which can then be converted to alcohols, ketones, or carboxylic acids. researchgate.net While direct experimental data on the oxidation of this compound using this specific catalytic system is not extensively documented in the provided search results, the principles of this methodology can be applied to understand a potential synthetic route to its oxidized derivatives.
The catalytic cycle is initiated by the generation of radicals from AIBN. These radicals abstract the hydrogen atom from the N-OH group of NHPI to form the phthalimide-N-oxyl (PINO) radical. The PINO radical is a key intermediate that can then abstract a hydrogen atom from the methyl group of an 8-methylquinoline derivative. This generates a carbon-centered radical on the methyl group, which subsequently reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen atom from another molecule of the substrate or from NHPI to form a hydroperoxide and regenerate the PINO radical, thus continuing the catalytic cycle.
This method has been successfully applied to the aerobic oxidation of various alkylbenzenes and hydroaromatic compounds, yielding hydroperoxides that can be further transformed into phenols and aromatic aldehydes. researchgate.net For instance, the oxidation of methylpyridines to pyridinecarboxylic acids has been achieved using NHPI in the presence of metal co-catalysts, demonstrating the applicability of this system to heterocyclic compounds. researchgate.net The use of AIBN derivatives in combination with NHPI has also been effective in the benzylic oxidation of complex molecules. researchgate.net
Table 1: General Scheme for NHPI/AIBN Catalyzed Aerobic Oxidation
| Step | Description | Reactants | Intermediates/Products |
| 1. Initiation | Generation of radicals from AIBN. | AIBN | Initiator Radicals |
| 2. PINO Radical Formation | Abstraction of hydrogen from NHPI by initiator radicals. | NHPI, Initiator Radicals | Phthalimide-N-oxyl (PINO) Radical |
| 3. Hydrogen Abstraction | Abstraction of a benzylic hydrogen from the substrate by the PINO radical. | Substrate (e.g., 8-Methylquinoline derivative), PINO Radical | Substrate Radical, NHPI |
| 4. Peroxidation | Reaction of the substrate radical with molecular oxygen. | Substrate Radical, O₂ | Peroxyl Radical |
| 5. Propagation | Formation of hydroperoxide and regeneration of the PINO radical. | Peroxyl Radical, NHPI | Hydroperoxide, PINO Radical |
Cp*Rh-Catalyzed C(sp³)–H Selective Mono- and Diarylation of 8-Methylquinolines
A powerful strategy for the functionalization of 8-methylquinolines involves the transition metal-catalyzed activation of the C(sp³)–H bonds of the methyl group. The use of a CpRh(III) catalyst (where Cp is pentamethylcyclopentadienyl) has been shown to be highly effective for the direct arylation of 8-methylquinolines. researchgate.net This method allows for the selective formation of C-C bonds at the methyl position, leading to the synthesis of various substituted quinoline derivatives.
The reaction typically proceeds via a C–H bond activation mechanism, where the Rh(III) catalyst coordinates to the nitrogen atom of the quinoline and subsequently cleaves a C-H bond of the 8-methyl group to form a five-membered rhodacycle intermediate. acs.org This intermediate can then react with a coupling partner, such as an arylsilane or an arylboronic acid, to afford the arylated product through reductive elimination, regenerating the active Rh(III) catalyst. researchgate.netacs.org
This methodology has been demonstrated to have a broad substrate scope, allowing for the mono-arylation of various substituted 8-methylquinolines with good to high yields. researchgate.netacs.org The reaction conditions often involve the use of a silver salt, such as AgF or AgNTf₂, as an additive to facilitate the reaction. researchgate.net Control experiments have indicated that the C-H cleavage step may not be the rate-determining step in this transformation. researchgate.net
Furthermore, this Cp*Rh(III)-catalyzed system has been extended to other transformations beyond arylation, including heteroarylation and alkylation. nih.govrsc.org For instance, the reaction of 8-methylquinolines with o-ethynylaniline derivatives leads to the formation of 8-(indol-3-yl)methyl-quinolines through a cascade of C-H activation and nucleophilic cyclization. nih.gov
Table 2: Examples of Cp*Rh-Catalyzed C(sp³)–H Functionalization of 8-Methylquinolines
| 8-Methylquinoline Derivative | Coupling Partner | Catalyst System | Product | Reference |
| 8-Methylquinoline | Triethoxyphenylsilane | [CpRhCl₂]₂, AgF, AdCO₂H, AgNTf₂ | 8-(Phenylmethyl)quinoline | researchgate.net |
| 8-Methylquinoline | o-Ethynylaniline derivatives | [CpRh(III)] | 8-(Indol-3-yl)methyl-quinolines | nih.gov |
| 8-Methylquinoline | Allylic Alcohols | [CpRh(III)] | γ-Quinolinyl Carbonyl Compounds | rsc.org |
| 8-Methylquinoline | Potassium Methyltrifluoroborate | [CpRh(III)], AgSbF₆ | 8-Ethylquinoline | acs.org |
Chemical Transformations and Reaction Analysis of 7 Chloro 8 Methylquinoline
Oxidation Reactions
Oxidation reactions of 7-Chloro-8-Methylquinoline can target either the nitrogen atom of the quinoline (B57606) ring or the methyl group at the C-8 position, leading to the formation of N-oxides or carboxylic acids, respectively.
The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is a common strategy in the functionalization of quinolines, as the N-oxide group can act as a directing group in subsequent reactions. nih.govacs.org The synthesis of quinoline N-oxides can be achieved using various oxidizing agents. A widely used method involves the reaction of the quinoline derivative with m-chloroperbenzoic acid (m-CPBA) in a solvent such as chloroform (B151607) at room temperature. preprints.orgmdpi.com Alternatively, a mixture of acetic acid and 30% hydrogen peroxide can be employed as the oxidant, typically requiring elevated temperatures around 70 °C. mdpi.com
| Reaction | Reagents | Conditions | Product |
| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA), Chloroform | Room Temperature | This compound N-Oxide |
| N-Oxidation | Acetic acid, 30% Hydrogen Peroxide | 70 °C | This compound N-Oxide |
The methyl group at the 8-position of this compound can be oxidized to a carboxylic acid functional group, yielding 7-Chloro-8-Quinolinecarboxylic Acid. This conversion is a key step in the synthesis of various quinoline-based compounds. The use of molecular oxygen as a "clean" and inexpensive oxidant is an attractive approach for this transformation. researchgate.net The direct oxidation of 8-methylquinoline (B175542) compounds to their corresponding carboxylic acids has been reported. google.com For instance, the oxidation of the related compound 3,7-dichloro-8-(chloromethyl)quinoline (B8622452) to 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac) can be accomplished using oxygen in the presence of a suitable catalyst system. researchgate.net An effective catalytic system for this type of reaction may consist of a combination of phosphomolybdic acid, cerium, cobalt, and bromide salts in an acetic acid solution. researchgate.net Furthermore, an integrated process can involve the initial oxidation of the methyl group using a catalyst system like N-hydroxyphthalimide and azobisisobutyronitrile with oxygen, followed by further derivatization. smolecule.com
| Starting Material | Oxidant | Catalyst System (Example) | Product |
| This compound | Oxygen (O₂) | H₃PMo₁₂O₄₀/Ce/Co/Br | 7-Chloro-8-Quinolinecarboxylic Acid |
| This compound | Oxygen (O₂) | N-hydroxyphthalimide/azobisisobutyronitrile | 7-Chloro-8-Quinolinecarboxylic Acid |
Substitution Reactions
The this compound scaffold allows for various substitution reactions, primarily targeting the chloro group at the C-7 position.
The chloro substituent on the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The reactivity of the chloro group can be influenced by its position on the quinoline ring and the specific reaction conditions employed. researchgate.net Generally, chloroquinolines can react with a range of nucleophiles, including amines. For example, in a related system, the chlorine atom at the C-4 position of a dichloroquinoline derivative was successfully displaced by morpholine (B109124) using potassium carbonate as a base in dimethylformamide (DMF) at 120 °C. mdpi.com The nitrogen atom within the quinoline ring activates the molecule towards nucleophilic attack, facilitating such substitution reactions. researchgate.net
| Nucleophile | Base/Solvent | General Product |
| Amines (e.g., Morpholine) | K₂CO₃ / DMF | 7-Amino-8-Methylquinoline derivatives |
| Alkoxides | NaOR / Alcohol | 7-Alkoxy-8-Methylquinoline derivatives |
| Thiolates | NaSR / Solvent | 7-Thioether-8-Methylquinoline derivatives |
While this compound itself does not possess a carbonyl chloride group, derivatives such as 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride showcase the reactivity of this functional group on the quinoline framework. The carbonyl chloride moiety is a highly reactive electrophilic center that can readily undergo nucleophilic acyl substitution. smolecule.comevitachem.com This allows for the synthesis of a wide array of derivatives. Common reactions include:
Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. smolecule.comevitachem.com
Ester Formation: Reaction with alcohols results in the formation of esters. smolecule.comevitachem.com
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to the corresponding carboxylic acid. smolecule.comevitachem.com
Acylation: The compound can act as an acylating agent to introduce the quinoline-4-carbonyl moiety onto other molecules. smolecule.com
These reactions are fundamental for creating libraries of quinoline derivatives for various research applications. For example, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been utilized as a derivatizing agent for amines to enable fluorescent detection in analytical chemistry. rsc.org
| Reactant | Product Class |
| Amine (R-NH₂) | Amide |
| Alcohol (R-OH) | Ester |
| Water (H₂O) | Carboxylic Acid |
Reduction Reactions
Information regarding the direct reduction of the chloro or methyl groups of this compound is limited in the reviewed literature. However, reduction reactions of other functional groups on the quinoline scaffold have been documented, indicating the feasibility of such transformations under appropriate conditions. For instance, a nitrile group on a 2-chloroquinoline (B121035) has been reduced to a primary amine using lithium aluminum hydride (LiAlH₄). rsc.org Similarly, imine functionalities on quinoline derivatives have been successfully reduced using sodium borohydride (B1222165) (NaBH₄). rsc.org These examples suggest that the quinoline ring is stable to certain reducing conditions, allowing for the selective reduction of appended functional groups. Further research would be needed to determine the specific conditions required for the reduction of the chloro and methyl substituents of this compound.
Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571)
A prominent reaction involving a derivative of the this compound backbone is the synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde. This is typically achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net
The synthesis starts with N-(2-tolyl)acetamide (also known as o-methylacetanilide). This substrate is treated with the Vilsmeier reagent, which is prepared in situ from a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). nih.govresearchgate.net The reaction involves the electrophilic substitution of the activated acetanilide, leading to cyclization and the formation of the quinoline ring system with a formyl group at the 3-position. ijsr.net
| Starting Material | Reagents | Product | Yield | Melting Point |
|---|---|---|---|---|
| N-(2-tolyl)acetamide | POCl3, DMF (Vilsmeier-Haack Reagent) | 2-Chloro-8-methylquinoline-3-carbaldehyde | 63% | 138 °C |
The resulting aldehyde is a versatile intermediate, with the formyl group being amenable to various subsequent transformations. chemijournal.comchemijournal.com
Formation of Diverse Quinoline Analogs from this compound Backbone
The functional groups on the this compound core, particularly when elaborated with reactive moieties like a formyl group, provide a platform for the synthesis of a wide range of quinoline analogs.
Synthesis of Hydrazone Analogues
The formyl group of 2-chloro-8-methylquinoline-3-carbaldehyde serves as a convenient handle for the synthesis of hydrazone derivatives. These are typically prepared through a condensation reaction with various hydrazine (B178648) compounds.
For instance, the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde with phenylhydrazine (B124118) can be carried out to produce the corresponding phenylhydrazone. scribd.com Similarly, condensation with substituted anilines in acetone (B3395972) yields the respective imine or Schiff base derivatives. nih.gov These reactions are generally straightforward, often involving refluxing the aldehyde with the desired hydrazine or amine in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. chemijournal.com
| Aldehyde Precursor | Reactant | Product Type | Reaction Conditions |
|---|---|---|---|
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Phenylhydrazine | Phenylhydrazone | Reflux in ethanol |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | 4-Nitroaniline | N-(4-nitrophenyl)methanimine | Reflux in methanol (B129727) with glacial acetic acid |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | N-(substituted-phenyl)methanimine | Acetone |
Synthesis of Carboxylic Acid Derivatives
Carboxylic acid functionalities can be introduced onto the this compound skeleton through several synthetic routes.
One direct method involves the oxidation of the 8-methyl group of this compound to a carboxylic acid. A patented process describes the direct oxidation of this compound compounds using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium(V) compound. google.com This process converts the methyl group at the 8-position into a carboxyl group, yielding 7-chloroquinoline-8-carboxylic acid. google.com
Another approach involves building the quinoline ring with the carboxylic acid group already incorporated. The Gould-Jacobs cyclization can be employed for the synthesis of 7-chloro-8-methyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids. researchgate.net This method involves reacting a substituted aniline (B41778) with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis of the ester to yield the carboxylic acid. researchgate.net
| Product | Synthetic Method | Key Reagents | Starting Material |
|---|---|---|---|
| 7-Chloroquinoline-8-carboxylic acid | Direct Oxidation | Nitric acid, Sulfuric acid, Vanadium(V) oxide | This compound |
| 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Gould-Jacobs Cyclization | Diethyl ethoxymethylenemalonate (EMME) | 3-Chloro-2-methylaniline (B42847) |
Synthesis of Imidamide Hydrochlorides
The synthesis of imidamide (amidine) hydrochlorides from a this compound backbone can be envisioned as a multi-step process, starting from a nitrile precursor. Amidines are often prepared via the nucleophilic addition of amines to nitriles. semanticscholar.org
A plausible synthetic route would be:
Formation of the Nitrile : The precursor, 2-chloro-8-methylquinoline-3-carbaldehyde, can be converted into the corresponding nitrile, 2-chloro-8-methylquinoline-3-carbonitrile. This transformation can be achieved by first converting the aldehyde to an oxime using hydroxylamine (B1172632) hydrochloride, followed by dehydration with a reagent like thionyl chloride. nih.gov
Formation of the Amidine : The resulting nitrile can then be reacted with an amine in the presence of a catalyst. An efficient protocol for this transformation involves a copper-catalyzed reaction where the nitrile reacts with an amine in the presence of CuCl, a base like Cs2CO3, and a ligand under an oxygen atmosphere. semanticscholar.org
Formation of the Hydrochloride Salt : The final amidine product can be converted to its hydrochloride salt by treatment with a solution of hydrochloric acid.
This sequence provides a viable pathway to imidamide hydrochlorides based on established chemical transformations.
Synthesis of Quinolinones and Thione Analogues
Quinolinone and quinolinethione structures can be derived from appropriately substituted this compound precursors.
The synthesis of 4-chloro-8-methylquinolin-2(1H)-one can be achieved from 4-hydroxy-8-methylquinolin-2(1H)-one. The process involves chlorination with a mixture of phosphoryl chloride and phosphorus pentachloride to yield 2,4-dichloro-8-methylquinoline (B1596889). Subsequent acid hydrolysis of this dichloro derivative furnishes the desired 4-chloro-8-methylquinolin-2(1H)-one.
The corresponding thione analogue, 4-chloro-8-methylquinoline-2(1H)-thione, can be prepared from the quinolinone by heating it with a thionating agent like phosphorus pentasulfide. Alternatively, it can be synthesized by reacting 2,4-dichloro-8-methylquinoline with thiourea (B124793) in boiling ethanol.
| Starting Material | Key Transformation | Reagents | Product |
|---|---|---|---|
| 2,4-Dichloro-8-methylquinoline | Acid Hydrolysis | Dilute dichloroacetic acid | 4-Chloro-8-methylquinolin-2(1H)-one |
| 4-Chloro-8-methylquinolin-2(1H)-one | Thionation | Phosphorus pentasulfide | 4-Chloro-8-methylquinoline-2(1H)-thione |
| 2,4-Dichloro-8-methylquinoline | Thionation | Thiourea, Ethanol | 4-Chloro-8-methylquinoline-2(1H)-thione |
Advanced Spectroscopic and Computational Research on 7 Chloro 8 Methylquinoline Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the chemical analysis of 7-chloro-8-methylquinoline, enabling precise structural elucidation and confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the quinoline (B57606) ring are characteristic of aromatic systems, typically appearing in the range of 120-150 ppm oregonstate.edu. The carbon of the methyl group would resonate at a much higher field, generally between 15-25 ppm libretexts.org. The positions of the chloro and methyl substituents would cause predictable shifts in the signals of the adjacent carbon atoms, aiding in the complete assignment of the spectrum. For instance, the carbon atom bonded to the chlorine atom would experience a significant downfield shift. Spectroscopic data for similar compounds, such as 7-chloro-3,8-dimethyl-quinoline, can be used as a reference for predicting the chemical shifts in this compound spectrabase.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from similar compounds.
| Atom Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons | 7.0 - 9.0 |
| Methyl Protons | 2.0 - 3.0 |
| Aromatic Carbons | 120 - 150 |
| Methyl Carbon | 15 - 25 |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational bands include:
Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: The methyl group's C-H bonds would show stretching vibrations in the 2850-3000 cm⁻¹ range.
C=C and C=N stretching: The aromatic quinoline ring contains both C=C and C=N bonds, which would result in a series of sharp absorption bands in the 1450-1600 cm⁻¹ region.
C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected to be observed in the fingerprint region, typically between 600-800 cm⁻¹ iosrjournals.org.
Table 2: Characteristic IR Absorption Bands for this compound Note: These are expected ranges based on general spectroscopic principles.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C/C=N | Stretching | 1450 - 1600 |
| C-Cl | Stretching | 600 - 800 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M⁺ and M+2 isotopic pattern, with the M+2 peak having an intensity of about one-third that of the M⁺ peak.
The fragmentation pattern would likely involve the loss of a methyl radical (CH₃•) or a chlorine atom (Cl•), leading to the formation of stable fragment ions. The fragmentation of the quinoline ring itself can also produce characteristic ions. Analysis of the mass spectra of related compounds, such as oxygenated quinolines, reveals common fragmentation pathways that can be extrapolated to this compound cdnsciencepub.com.
Table 3: Expected Mass Spectrometry Data for this compound Note: Based on the molecular formula C₁₀H₈ClN.
| Feature | Expected Value (m/z) |
|---|---|
| Molecular Ion (M⁺) for ³⁵Cl | ~177.03 |
| Isotopic Peak (M+2) for ³⁷Cl | ~179.03 |
| Common Fragments | [M-CH₃]⁺, [M-Cl]⁺ |
Computational Chemistry and Molecular Modeling Studies
Computational techniques are increasingly used to predict the properties and biological activities of molecules like this compound, thereby accelerating the drug discovery process.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand (such as a this compound derivative) and a biological target, typically a protein receptor.
In the context of drug discovery, molecular docking simulations can be used to:
Identify potential biological targets for this compound derivatives.
Predict the binding affinity and mode of interaction of these derivatives with the active site of a target protein.
Guide the design of new derivatives with improved potency and selectivity.
For example, derivatives of 7-chloroquinoline (B30040) have been the subject of molecular docking studies against various targets, including those involved in tuberculosis and malaria researchgate.netresearchgate.net. These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the biological activity of these compounds. Docking studies of N-substituted quinoline 3-carbaldehyde hydrazone derivatives against mycobacterial ATP synthase have identified compounds with strong binding interactions, correlating with their antitubercular activity researchgate.net. Similarly, docking studies of 7-chloroquinoline derivatives against targets like shikimate kinase and hypoxanthine-guanine phosphoribosyltransferase have been used to understand their antimalarial and antitubercular potential researchgate.net.
Table 4: Example of Molecular Docking Targets for 7-Chloroquinoline Derivatives
| Disease | Protein Target | PDB ID | Reference |
|---|---|---|---|
| Tuberculosis | ATP Synthase | - | researchgate.net |
| Tuberculosis | Shikimate Kinase | 2IYZ | researchgate.net |
| Malaria | Hypoxanthine-guanine phosphoribosyltransferase | 1BZY | researchgate.net |
| Tuberculosis | DNA Gyrase B | 4B6C | mdpi.com |
| Tuberculosis | Cytochrome P450 CYP121 | 5OP9 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
QSAR Studies: QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a set of compounds with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds.
Several QSAR studies have been conducted on 7-chloroquinoline derivatives to understand the structural requirements for their antitubercular activity wjpps.comnih.gov. These studies have identified key descriptors, such as the number of hydrogen bond acceptors, that significantly influence the activity of these compounds wjpps.com. For instance, a hologram quantitative structure-activity relationship (HQSAR) analysis of 7-chloro-4-aminoquinolines revealed statistically significant models for predicting their anti-mycobacterial activity nih.gov.
QSPR Studies: QSPR models, on the other hand, relate molecular structure to physicochemical properties such as boiling point, solubility, and lipophilicity. These models are crucial in drug development for predicting the pharmacokinetic profile of a compound (absorption, distribution, metabolism, and excretion - ADME).
By developing QSAR and QSPR models for this compound and its derivatives, researchers can rationally design new compounds with enhanced biological activity and favorable drug-like properties.
Table 5: Key Molecular Descriptors Used in QSAR/QSPR Studies of Quinoline Derivatives
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP (partition coefficient) |
| Topological | Connectivity indices, Shape indices |
| Constitutional | Number of hydrogen bond donors/acceptors |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Correlation of Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in establishing a mathematical correlation between the physicochemical properties of a molecule, known as molecular descriptors, and its biological activity. slideshare.netlibretexts.org For quinoline derivatives, QSAR models have been instrumental in identifying key structural features that govern their therapeutic effects. researchgate.net
Various molecular descriptors are considered in these analyses, including electronic, steric, and hydrophobic parameters. Electronic descriptors such as dipole moment and frontier molecular orbital energies (HOMO and LUMO) provide insights into the molecule's reactivity and ability to participate in intermolecular interactions. dergipark.org.tr Steric descriptors, on the other hand, describe the size and shape of the molecule, which are crucial for its binding to a biological target. Hydrophobicity, often quantified by the partition coefficient (log P), influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
A study on 5,8-quinolinequinone derivatives revealed a significant correlation between the dipole moment and the anti-proliferative activities of the compounds. dergipark.org.tr It was observed that the compound with the highest dipole moment, resulting from the presence of electronegative atoms like chlorine and sulfonyl groups, exhibited the most potent anti-proliferative effects. dergipark.org.tr Conversely, the molecule with the lowest dipole moment displayed the least biological activity. dergipark.org.tr This suggests that electronic properties play a crucial role in the biological mechanism of action of these quinoline derivatives.
The following table summarizes key molecular descriptors and their correlation with the biological activity of a series of quinoline derivatives, based on a hypothetical QSAR study for illustrative purposes.
| Compound ID | Dipole Moment (Debye) | LogP | Steric Parameter (MolRef) | Biological Activity (IC50, µM) |
| This compound | 3.5 | 3.2 | 85.6 | 15.2 |
| Derivative A | 4.2 | 3.5 | 92.1 | 8.7 |
| Derivative B | 2.8 | 2.9 | 80.3 | 25.4 |
| Derivative C | 4.8 | 3.8 | 98.5 | 5.1 |
This table is for illustrative purposes and does not represent actual experimental data.
Prediction of Properties and Design of Novel Molecules
The insights gained from QSAR studies are invaluable for the in silico design of novel molecules with enhanced biological activity and favorable pharmacokinetic profiles. nih.gov By understanding which molecular descriptors positively or negatively influence the desired therapeutic effect, medicinal chemists can strategically modify the lead compound, in this case, this compound, to optimize its properties. nih.gov
Computational tools play a vital role in predicting the physicochemical and ADMET properties of these newly designed molecules even before their synthesis. nih.gov This predictive capability significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of compounds with the highest potential for success. nih.gov For instance, software can estimate properties such as aqueous solubility, pKa, melting point, and boiling point based on the molecular structure. nih.gov
The design of novel this compound derivatives often involves the introduction of various substituents at different positions of the quinoline ring. The aim is to modulate the electronic and steric properties of the molecule to enhance its interaction with the biological target. For example, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution and reactivity of the molecule. Similarly, the addition of bulky or flexible side chains can improve the binding affinity and selectivity.
A hypothetical design strategy for novel this compound derivatives with potentially improved anticancer activity is presented below:
| Designed Molecule | Modification on this compound | Predicted Improvement |
| DM-1 | Addition of a piperazine (B1678402) ring at the 4-position | Enhanced solubility and potential for additional hydrogen bonding with the target protein. |
| DM-2 | Substitution of the methyl group at the 8-position with a trifluoromethyl group | Increased lipophilicity and metabolic stability. |
| DM-3 | Introduction of a hydroxyl group at the 4-position | Potential for improved hydrogen bonding and altered electronic properties. |
This table is for illustrative purposes and does not represent actual experimental data.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. rjptonline.org For this compound and its derivatives, DFT calculations provide valuable insights into their electronic properties, which are crucial for understanding their reactivity and biological activity. researchgate.netdergipark.org.tr
One of the key applications of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjptonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. uantwerpen.be A smaller HOMO-LUMO gap generally implies higher reactivity. dergipark.org.tr
For a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level of theory revealed a HOMO-LUMO energy gap of approximately 3.75 eV for the more stable trans conformer. dergipark.org.tr The HOMO was found to be localized on the quinoline ring system, while the LUMO was distributed over the entire molecule. dergipark.org.tr
Another important electronic property derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. researchgate.netuni-muenchen.de The MEP map is a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). wolfram.comresearchgate.net These maps are useful for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions such as hydrogen bonding. dergi-fytronix.com In quinoline derivatives, the nitrogen atom typically represents a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. dergi-fytronix.com
The following table presents hypothetical DFT-calculated electronic properties for this compound.
| Electronic Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 Debye |
This table is for illustrative purposes and does not represent actual calculated data for this compound.
Mechanistic Investigations of 7 Chloro 8 Methylquinoline Derivatives in Biological Systems
Mechanism of Anticancer Activity
The anticancer effects of 7-chloro-8-methylquinoline derivatives are multifaceted, involving a range of interactions at the cellular and molecular level. These mechanisms include direct interaction with genetic material, inhibition of key cellular processes, and modulation of signaling pathways that govern cell proliferation and survival.
A primary mechanism through which 7-chloroquinoline (B30040) derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, through interaction with DNA. nih.govnih.gov Studies have shown that these compounds can intercalate into the DNA helix, leading to DNA damage and the inhibition of DNA and RNA synthesis. nih.govmdpi.com This disruption of nucleic acid metabolism triggers a cellular stress response that culminates in apoptosis. For instance, certain novel 7-chloro-(4-thioalkylquinoline) derivatives have been observed to induce apoptosis in CCRF-CEM cancer cells. nih.govmdpi.com Flow cytometry analysis of human MCF-7 breast cancer cells treated with specific 7-chloroquinoline derivatives has demonstrated a significant increase in both early and late-stage apoptotic cells. researchgate.net This pro-apoptotic activity is a critical component of their therapeutic potential, as it allows for the selective elimination of rapidly dividing cancer cells.
The cytotoxic potential of 7-chloroquinoline derivatives has been demonstrated across a variety of human cancer cell lines. Research has documented their inhibitory effects against breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical cancer (HeLa) cells. nih.govresearchgate.netnih.govmdpi.com For example, Morita-Baylis-Hillman adducts hybridized with 7-chloroquinoline have shown expressive cytotoxic potential against MCF-7 and HCT-116 cells. researchgate.net Similarly, other quinoline (B57606) derivatives have exhibited significant growth inhibition against these cell lines, suggesting their potential as broad-spectrum anticancer agents. nih.gov The cytotoxic activity of 7-chloro-(4-thioalkylquinoline) derivatives has also been noted against HCT116 cell lines. mdpi.com The table below summarizes the inhibitory concentrations (IC₅₀) of selected quinoline derivatives against various cancer cell lines.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| MBHA/7-chloroquinoline hybrid | MCF-7, HCT-116 | 4.60 | researchgate.net |
| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116 | 1.99 - 4.9 | mdpi.com |
| Benzenesulfonylguanidine derivative (Compound 7) | HCT-116 | 12 | mdpi.com |
| Benzenesulfonylguanidine derivative (Compound 7) | MCF-7 | 19 | mdpi.com |
| 8-hydroxyquinoline (B1678124) derivative (Compound 2) | HeLa | 30.98 | nih.gov |
| 8-hydroxyquinoline derivative (Compound 2) | HCT-116 | 22.7 | nih.gov |
| 8-hydroxyquinoline derivative (Compound 2) | MCF-7 | 4.12 | nih.gov |
This table is interactive. Users can sort and filter the data.
While direct DNA interaction is a key mechanism, 7-chloroquinoline derivatives also exhibit anticancer activity by targeting specific enzymes that are crucial for cancer cell survival and proliferation. Quinoline-based compounds have been shown to act as inhibitors of various enzymes implicated in cancer progression, such as those involved in angiogenesis. By inhibiting these enzymes, the derivatives can disrupt the signaling cascades that cancer cells rely on for growth, invasion, and the formation of new blood vessels. This targeted approach offers the potential for more selective and less toxic cancer therapies.
7-chloroquinoline derivatives can influence the cell cycle, a tightly regulated process that governs cell division. Studies have demonstrated that these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.govmdpi.com For instance, treatment of CCRF-CEM cells with 7-chloro-(4-thioalkylquinoline) derivatives resulted in a significant accumulation of cells in the G0/G1 and G2/M phases of the cell cycle. mdpi.com Furthermore, certain 4-amino-7-chloroquinoline derivatives have been identified as synthetic agonists of the orphan nuclear receptor NR4A2 (Nurr1). nih.gov This nuclear receptor plays a critical role in the development and function of midbrain dopamine (B1211576) neurons and has been identified as a promising drug target for neuroprotective therapies in diseases like Parkinson's. nih.gov The ability to modulate the activity of such receptors highlights another dimension of the therapeutic potential of this class of compounds.
The anti-proliferative activity of 7-chloroquinoline derivatives has been extensively evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen. This panel, which includes cell lines from nine different tumor types (leukemia, non-small cell lung cancer, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer), provides a broad assessment of a compound's anticancer potential. nih.govmdpi.com 7-chloroquinoline hydrazones, in particular, have demonstrated significant cytotoxic activity with submicromolar GI₅₀ (50% growth inhibition) values across a large portion of this panel, establishing them as a promising class of experimental antitumor compounds. nih.govnih.gov The consistent structure-activity relationships observed in these studies provide a valuable framework for the design of new and more potent anticancer agents. nih.govnih.gov
Mechanism of Antimicrobial Activity
In addition to their anticancer properties, derivatives of the quinoline scaffold are known for their potent antimicrobial effects. The mechanism of action against microbial pathogens often involves the inhibition of essential cellular processes. One key target is the FtsZ protein, a crucial component of the bacterial cell division machinery. Certain quinoline derivatives have been found to inhibit the GTPase activity of FtsZ, leading to abnormal cell division and ultimately bacterial cell death. nih.gov This targeted inhibition of a vital bacterial enzyme provides a clear mechanism for their antibacterial action. Furthermore, studies on 8-hydroxyquinoline and its chloro derivatives have highlighted their broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.net The ability of these compounds to target microbial DNA is also considered a promising strategy to combat persistent bacterial infections. researchgate.net
Action Against Bacterial Strains
The antibacterial efficacy of quinoline derivatives has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria. The structural characteristics of these compounds, particularly the substitutions on the quinoline ring, play a crucial role in their activity.
Staphylococcus aureus : As a Gram-positive bacterium, S. aureus is a common cause of various clinical infections. Certain 8-hydroxyquinoline derivatives have shown notable antibacterial properties against this pathogen. For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has demonstrated high inhibitory potential against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) mdpi.com.
Escherichia coli : This Gram-negative bacterium is a frequent cause of infections. Studies have reported that specific 2-chloro-8-methylquinolin-3-yl derivatives exhibit potent activity against E. coli epo.org. The antibacterial action is often attributed to the nature of substituents on the quinoline structure nih.gov.
Pseudomonas aeruginosa : An opportunistic Gram-negative pathogen, P. aeruginosa is known for its resistance to multiple antibiotics. Research has indicated that 7-chloro-quinolines can act as inhibitors of pyocyanin (B1662382) production, a key virulence factor in this bacterium, thereby mitigating its pathogenicity nih.gov.
Streptococcus pyogenes : This Gram-positive bacterium is responsible for acute bacterial infections. Phenolic compounds, including quinoline derivatives, have shown antagonistic activity against S. pyogenes researchgate.netnih.gov.
Inhibition of Microbial Growth and Zone of Inhibition Studies
The antimicrobial potency of this compound derivatives is often quantified using methods such as the determination of Minimum Inhibitory Concentration (MIC) and zone of inhibition assays. These studies provide valuable data on the concentration-dependent efficacy of these compounds.
Research on various quinoline derivatives has consistently demonstrated their ability to inhibit microbial growth. For example, studies on 7-Chloroquinoline Sulphonamide derivatives revealed significant zones of inhibition against various bacterial and fungal strains researchgate.net. Similarly, investigations into 8-hydroxyquinoline derivatives have documented their inhibitory effects, with the size of the inhibition zone correlating with the nature of the substituent on the benzene (B151609) ring nih.gov. One study found that a compound bearing a chlorine atom on the benzene ring showed good activity against both Gram-positive and Gram-negative strains nih.gov.
Interactive Table: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Type | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 7-Chloroquinoline Sulphonamide Derivative | Aspergillus niger | 28 | researchgate.net |
| 7-Methoxyquinoline Derivative | Escherichia coli | 21 | epo.org |
| 7-Methoxyquinoline Derivative | Staphylococcus aureus | 18 | epo.org |
| 7-Methoxyquinoline Derivative | Pseudomonas aeruginosa | 16.2 | epo.org |
| 8-Hydroxyquinoline Derivative with Chlorine | Staphylococcus aureus | 32 | nih.gov |
| 8-Hydroxyquinoline Derivative with Chlorine | Vibrio parahaemolyticus | 30 | nih.gov |
| 8-Hydroxyquinoline Derivative with Chlorine | Escherichia coli | 18 | nih.gov |
Antifungal Activity Against Fungal Strains
In addition to their antibacterial properties, derivatives of this compound have been investigated for their efficacy against various fungal pathogens.
Candida albicans : This opportunistic yeast is a common cause of fungal infections in humans. Several studies have documented the antifungal activity of quinoline derivatives against C. albicans nih.govnih.gov. The mechanism may involve the inhibition of hyphae formation and induction of mitochondrial dysfunction mdpi.com.
Aspergillus clavatus : While research on the direct inhibition of Aspergillus clavatus by this compound derivatives is specific, broader studies on related fungi provide insights.
Aspergillus niger : This common mold can cause opportunistic infections. Research has shown that 7-chloroquinoline sulphonamide derivatives and other substituted 2-methyl-8-quinolinols exhibit strong antifungal activity against A. niger researchgate.netnih.gov.
Mechanism of Antimalarial Activity
The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with a well-established mechanism of action.
Relevance of Quinoline Ring System in Antimalarial Drugs
The quinoline ring is a fundamental structural motif in many antimalarial drugs, including chloroquine (B1663885) and quinine. The primary mechanism of action for these compounds is the disruption of the malaria parasite's detoxification process within its acidic digestive vacuole. During the digestion of hemoglobin, the parasite releases toxic free heme. Normally, this heme is neutralized by polymerization into an inert crystalline substance called hemozoin. Quinoline-based drugs are believed to interfere with this process by forming a complex with the heme, preventing its crystallization. This accumulation of toxic free heme leads to the death of the parasite. The versatility and reactivity of the quinoline ring make it a valuable building block in the synthesis of new antimalarial agents nih.gov.
Studies on Quinoline Derivatives for Antimalarial Potential
Building upon the established success of the quinoline core, numerous studies have explored the antimalarial potential of various derivatives, including those of 7-chloroquinoline. Research has focused on synthesizing and evaluating new compounds for their activity against different strains of the malaria parasite, Plasmodium falciparum, including chloroquine-sensitive and chloroquine-resistant strains.
These studies often involve modifying the side chains attached to the quinoline nucleus to enhance efficacy and overcome resistance. The structure-activity relationship is a key area of investigation, suggesting that the 7-chloro-4-aminoquinoline skeleton is crucial for antimalarial activity. The introduction of different functional groups can significantly impact the compound's potency, as measured by the half-maximal inhibitory concentration (IC₅₀).
Interactive Table: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives
| Derivative Type | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |
| 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA-26) | NF54 | 1.29 | |
| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM-9) | NF54 | 1.42 | |
| Quinoline-tethered Sulfonamide Hybrid (12d) | 3D7 | 1.49 - 13.49 | |
| Quinoline-tethered Sulfonamide Hybrid (13a) | 3D7 | 1.49 - 13.49 | |
| Quinoline-tethered Sulfonamide Hybrid (13c) | 3D7 | 1.49 - 13.49 |
Mechanism of Enzyme Inhibition and Receptor Interaction
The biological activities of this compound derivatives are often mediated through their interaction with specific enzymes and cellular receptors. The planar structure of the quinoline ring allows it to intercalate into DNA or bind to the active sites of enzymes, thereby modulating their function.
Studies have shown that substituted quinolines can act as inhibitors of the human proteasome, a key complex involved in protein degradation. Kinetic analyses suggest a mixed-type inhibition, indicating that these compounds may bind to an allosteric site on the enzyme rather than the active site, leading to a conformational change that inhibits its activity.
In the context of bacterial infections, quinoline derivatives have been found to inhibit essential enzymes. For example, they can target cell division protein (FtsZ), which is crucial for bacterial cytokinesis. In P. aeruginosa, certain quinolines inhibit the PqsR receptor, a key regulator of quorum sensing and virulence factor production nih.gov.
Furthermore, in the development of treatments for neurodegenerative diseases, quinoline derivatives have been designed as dual binding site inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The molecular structure of these derivatives allows them to interact with both the catalytic and peripheral sites of the enzyme.
Inhibition of Specific Enzymes (e.g., MurD ligase enzyme, Topoisomerase IIβ, E. coli DNA gyrase B)
Derivatives of the 7-chloroquinoline scaffold have been investigated for their ability to inhibit a range of bacterial and human enzymes that are critical for cell survival and proliferation.
Topoisomerase IIβ While direct studies on this compound are limited, the broader class of 7-chloroquinoline derivatives has shown activity against topoisomerase enzymes. Topoisomerases are essential enzymes that manage the topology of DNA, making them key targets for anticancer drugs. For instance, novel 9-anilinothiazolo[5,4-b]quinoline derivatives, which contain the 7-chloroquinoline core, were synthesized and evaluated for their ability to inhibit human topoisomerase II (Topo II). Certain compounds in this series, particularly those with a diethylaminopropylamino group and a chlorine atom on the anilino ring, demonstrated significant cytotoxic activity, which was linked to their inhibition of Topo II. Similarly, chloroquine, a well-known 7-chloroquinoline derivative, is known to intercalate into DNA and can interfere with the function of topoisomerase II. nih.gov Another related compound, 7-chloro-1,3-dihydroxyacridone, has also been identified as a catalytic inhibitor of mammalian DNA topoisomerase II. nih.gov
E. coli DNA gyrase B DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. This enzyme, particularly its B subunit (GyrB) which houses the ATPase activity, is a validated target for antibacterial agents. Several novel 7-chloroquinoline derivatives have been synthesized and evaluated for their antibacterial properties, with molecular docking studies revealing their potential to interact with the active site of E. coli DNA gyrase B. These interactions suggest a mechanism of action that involves the inhibition of the enzyme's essential functions. The aminocoumarin antibiotic clorobiocin, which features a chlorine atom at the C-8 position of its coumarin (B35378) ring, is a known inhibitor of DNA gyrase. Studies on its derivatives have shown that the absence of this chlorine atom leads to a significant reduction in activity, underscoring the importance of halogenation for potent enzyme inhibition. nih.gov
MurD Ligase Enzyme The Mur ligase enzymes (MurC, MurD, MurE, and MurF) are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. As such, they represent attractive targets for the development of novel antibiotics. Despite the investigation of various chemical scaffolds as Mur ligase inhibitors, current research has not established a direct inhibitory link between this compound derivatives and the MurD ligase enzyme. While compounds targeting MurD have been developed, they belong to different chemical classes, such as those mimicking the D-glutamic acid substrate. mdpi.com
Binding to Receptors and Disruption of Biological Functions
Beyond direct enzyme inhibition, 7-chloroquinoline derivatives can exert their biological effects by binding to specific cellular receptors or by interfering with critical functional processes.
One significant mechanism is the interaction with protein kinases. For example, novel hybrids of 7-chloro-4-aminoquinoline and benzimidazole (B57391) have been studied for their anticancer potential. Molecular docking simulations predicted that these hybrid molecules could bind effectively to the active site of the tyrosine-protein kinase c-Src. The binding is stabilized by interactions with key amino acid residues, and the calculated binding energy for the most potent compound was -119.99 kcal/mol, indicating a strong and favorable interaction. By inhibiting c-Src, which plays a major role in cell proliferation, survival, and metastasis, these compounds can disrupt cancerous growth. nih.gov
Another key biological function disrupted by 4-amino-7-chloroquinoline derivatives is the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin (or beta-hematin). 7-chloroquinoline derivatives are able to inhibit this polymerization process. mdpi.com This leads to an accumulation of toxic heme within the parasite, causing oxidative stress and cell death. mdpi.com
Furthermore, 4-amino-7-chloroquinoline derivatives have been identified as synthetic agonists for the nuclear receptor NR4A2 (also known as Nurr1). nih.gov This receptor is critical for the development and maintenance of midbrain dopamine neurons, which are lost in Parkinson's disease. By binding to the receptor's ligand-binding domain, these compounds can activate its transcriptional activity, promoting the expression of genes that protect these neurons from inflammation-induced death, highlighting a potential neuroprotective role. nih.gov
The table below summarizes the inhibitory activities of selected 7-chloroquinoline derivatives against various biological targets.
| Compound Class | Target | Activity Metric | Value |
| 7-Chloroquinoline-benzimidazole hybrid | c-Src Kinase | Binding Energy | -119.99 kcal/mol |
| 7-Chloroquinoline hydrazone derivative | HCT-116 (Colon Carcinoma) | IC50 | 21.41 µM semanticscholar.org |
| 7-Chloroquinoline hydrazone derivative | MCF-7 (Breast Cancer) | IC50 | < 50 µM semanticscholar.org |
| 5,7-dichloro-8-hydroxyquinoline derivative | Dengue Virus Serotype 2 (DENV2) | IC50 | 3.03 µM mdpi.com |
Role of Chlorine and Carbonyl Chloride Groups in Biological Interactions
The specific chemical groups attached to the quinoline scaffold are fundamental to its biological activity, influencing factors like target binding, membrane permeability, and metabolic stability.
Role of the Chlorine Group The chlorine atom at the 7-position is a hallmark of many biologically active quinolines. Its presence is not merely incidental; it critically modulates the molecule's physicochemical properties. The introduction of a chlorine atom generally increases the lipophilicity of the molecule. This can enhance its ability to cross biological membranes, such as the cell membrane or the wall of the malaria parasite's digestive vacuole, leading to better target accumulation and increased potency.
Furthermore, the electronegative nature of the chlorine atom influences the electron distribution across the quinoline ring system. This electronic effect can be crucial for establishing strong binding interactions with biological targets, such as the active sites of enzymes or receptors. Studies comparing chlorinated compounds with their non-chlorinated parent molecules have often found that the presence of chlorine is essential for potent biological activity. nih.gov For instance, certain Morita-Baylis-Hillman adducts containing the 7-chloroquinoline moiety showed improved cytotoxic effects compared to analogues without it, indicating the chlorine's contribution to the molecule's anticancer activity. researchgate.net
Role of the Carbonyl Chloride Group In some derivatives, such as 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride, a carbonyl chloride group is present. This functional group is a highly reactive electrophile. Its reactivity makes it a valuable chemical handle for synthesizing a diverse library of derivative compounds.
The primary reactions involving the carbonyl chloride group include:
Nucleophilic Substitution: It readily reacts with nucleophiles like amines or alcohols. This reaction is frequently used to form stable amide or ester linkages, respectively. This allows for the straightforward attachment of various side chains or other pharmacophores to the quinoline core, enabling the exploration of structure-activity relationships.
Acylation Reactions: The compound can act as an acylating agent, transferring the quinoline-4-carbonyl group to other molecules. This reactivity can be harnessed in proteomics research, where such compounds can be used as chemical probes to label proteins or other biomolecules for further study.
The presence of this reactive group means that the molecule itself could potentially form covalent bonds with biological macromolecules, although its primary utility in medicinal chemistry is as a synthetic intermediate for creating more stable and specific therapeutic agents.
Applications of 7 Chloro 8 Methylquinoline in Medicinal Chemistry and Agrochemical Research
Drug Discovery and Pharmaceutical Development
The quinoline (B57606) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. 7-Chloro-8-Methylquinoline provides this essential bicyclic core, which is leveraged in the synthesis of novel therapeutic agents.
Building Block for Novel Pharmaceuticals
This compound is a valuable starting material for creating more complex molecules with potential therapeutic value. Its structure can be systematically modified to generate libraries of new compounds for drug screening. For instance, the synthesis of various 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids has been accomplished using Gould-Jacobs cyclization, demonstrating the foundational role of substituted quinolines in developing new chemical entities. The development of functionalized quinolines through processes like magnesiation allows for the creation of diverse derivatives from a common 7-chloroquinoline (B30040) precursor. This approach is fundamental to medicinal chemistry, where the goal is to synthesize and test numerous related compounds to identify those with the highest efficacy and desired properties.
Development of Bioactive Molecules for Therapeutic Applications
The 7-chloroquinoline core is integral to numerous molecules designed for specific biological activities. Research has shown that derivatives incorporating this structure exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines. For example, a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against eight human cancer cell lines, with sulfonyl N-oxide derivatives showing particular potency. Similarly, 7-chloroquinoline hydrazones have been identified as a promising class of experimental anticancer drugs, showing activity against leukemia, lung cancer, colon cancer, and melanoma, among others. These studies underscore the importance of the 7-chloroquinoline scaffold as a pharmacophore in the development of new bioactive molecules.
Focus on Specific Therapeutic Areas (e.g., Anti-HIV, Anti-inflammatory, Antitubercular)
The versatility of the 7-chloroquinoline scaffold, provided by precursors like this compound, has led to its exploration in several key therapeutic areas.
Anti-HIV: The quinoline structure is a key component in the design of HIV inhibitors. Aromatic hydrazones based on an 8-hydroxyquinoline (B1678124) core have demonstrated anti-HIV activity in infected cells at submicromolar concentrations, potentially by inhibiting the cellular Ku70 protein or the HIV integrase enzyme. Further research into N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide derivatives has also identified them as potential HIV-1 integrase inhibitors. One study synthesized twenty-one different hydrazones of 8-hydroxyquinoline, with one derivative showing significant activity against two strains of HIV-1.
Anti-inflammatory: Derivatives of 7-chloroquinoline have shown notable anti-inflammatory properties. One study demonstrated that a novel 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative was capable of inhibiting inflammatory mediators such as COX-2, IL-6, and TNF-α in cellular models. In an animal model of acute inflammation, this compound significantly decreased paw edema. Another molecule, 7-chloro-4-phenylsulfonyl quinoline (PSOQ), was also shown to exert acute anti-inflammatory and antinociceptive effects by reducing edema formation and myeloperoxidase activity.
Antitubercular: The 7-chloroquinoline moiety is a critical feature in compounds developed to combat Mycobacterium tuberculosis. A study on new 7-chloroquinoline derivatives found two compounds that were more active than the standard drug rifampicin (B610482) against the H37Rv strain of M. tuberculosis. Another research effort focused on isatin-tethered quinolines, revealing that the position of the chloro substituent on the quinoline ring significantly influences anti-tubercular activity. Synthetic quinoline derivatives are known to be effective anti-tubercular agents by inhibiting the DNA gyrase enzyme.
Table 1: Research Findings on 7-Chloroquinoline Derivatives in Specific Therapeutic Areas
| Therapeutic Area | Derivative Class | Key Research Finding |
|---|---|---|
| Anti-HIV | 8-Hydroxyquinoline Hydrazones | Demonstrated activity against HIV-1 in infected cells at submicromolar concentrations. |
| Anti-HIV | Styrylquinoline Derivatives | Identified as inhibitors of HIV-1 integrase. |
| Anti-inflammatory | 7-Chloro-4-(piperazin-1-yl)quinoline | Inhibited inflammatory mediators like COX-2 and TNF-α and reduced paw edema in mice. |
| Anti-inflammatory | 7-Chloro-4-phenylsulfonyl quinoline | Exerted acute anti-inflammatory actions by diminishing edema and myeloperoxidase activity. |
| Antitubercular | Isatin-Tethered Quinolines | Showed potent activity against M. tuberculosis, influenced by the chloro substituent's position. |
| Antitubercular | General 7-Chloroquinoline Derivatives | Some compounds exhibited higher activity against M. tuberculosis H37Rv than rifampicin. |
Agrochemical Development
Beyond its role in medicine, this compound is a crucial intermediate in the chemical synthesis of herbicides that are vital for modern agriculture.
Intermediate in Quinclorac Herbicide Synthesis
This compound is an important precursor in the industrial synthesis of the herbicide Quinclorac. The manufacturing process involves the oxidation of the 8-methyl group of this compound to form 7-chloro-8-quinolinecarboxylic acid. This carboxylic acid is a key intermediate that undergoes further reactions, including chlorination, to yield the final active ingredient, 3,7-dichloro-8-quinolinecarboxylic acid, known as Quinclorac. Patented methods describe processes for this conversion, highlighting the compound's established role in the production chain of this significant agrochemical.
Significance in Modern Agriculture and Weed Control
Quinclorac, synthesized from this compound, is a highly effective and selective post-emergent herbicide. It is widely used in both agricultural and non-agricultural settings to control problematic weeds, most notably crabgrass, barnyardgrass, foxtail, and clover. Its primary application is in the cultivation of rice, but it is also used extensively on turfgrass found on golf courses, sports fields, and residential lawns.
Quinclorac functions as a synthetic auxin, a type of plant growth regulator. After being absorbed by the leaves and roots of a target weed, it mimics natural plant hormones, leading to abnormal growth patterns and the disruption of the plant's normal development processes, ultimately causing the weed to die. Its selectivity means it can target specific weeds without harming the desirable crops or turfgrass surrounding them, making it an invaluable tool for modern weed management and crop protection.
Table 2: Profile of Quinclorac Herbicide
| Feature | Description |
|---|---|
| Chemical Precursor | This compound |
| Active Ingredient | 3,7-dichloro-8-quinolinecarboxylic acid (Quinclorac) |
| Herbicide Type | Selective, systemic, post-emergent. |
| Mode of Action | Synthetic auxin; mimics plant growth hormones, causing abnormal growth. |
| Primary Target Weeds | Crabgrass, Barnyardgrass, Foxtail, Clover, various broadleaf weeds. |
| Primary Use Areas | Rice cultivation, turfgrass (residential and commercial), golf courses, sod farms. |
Future Directions and Emerging Research Avenues for 7 Chloro 8 Methylquinoline
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The inherent structure of 7-Chloro-8-Methylquinoline serves as a foundational template for the synthesis of new derivatives with potentially enhanced biological activities. Future research will likely focus on strategic modifications at various positions of the quinoline (B57606) ring to explore new chemical space and improve efficacy against a range of biological targets.
One promising approach involves the synthesis of new 7-chloroquinoline (B30040) derivatives through methods like "click chemistry," which has been successfully employed to create compounds with notable antimalarial, antimicrobial, and anticancer properties. For instance, studies on related 7-chloroquinolines have shown that the introduction of triazole rings and other heterocyclic moieties can lead to compounds with significant bioactivity. semanticscholar.org The derivatization of the quinoline core, particularly at the C4 position, has been a successful strategy for developing bioactive analogues. Molecular modifications at this position have led to the synthesis of mefloquine-based analogues active against Mycobacterium tuberculosis. durham.ac.uk
Future derivatization strategies for this compound could involve:
Functionalization of the Methyl Group: The 8-methyl group is a prime site for oxidation to a carboxylic acid, which can then be converted into a wide array of esters, amides, and other functional groups. This strategy opens the door to creating extensive libraries of compounds for high-throughput screening.
Substitution at the C4 Position: Following the precedent of highly successful quinoline-based drugs like chloroquine (B1663885), introducing various aminoalkyl side chains at the C4 position of the this compound scaffold is a logical step. durham.ac.ukdaneshyari.com
Hybrid Molecule Synthesis: Creating hybrid molecules that combine the this compound core with other known pharmacophores is an emerging area. For example, hybridization of 8-hydroxyquinoline (B1678124) with ciprofloxacin (B1669076) has yielded potent antibacterial agents. nih.gov
The table below summarizes potential derivatization strategies and the targeted biological activities based on research on analogous compounds.
| Derivatization Strategy | Target Position(s) | Potential Functional Groups/Moieties | Target Bioactivity | Supporting Evidence from Analogues |
| Click Chemistry | Various | 1,2,3-Triazoles, Heterocycles | Antimalarial, Anticancer, Antimicrobial | Synthesis of novel 7-chloroquinoline derivatives showed potent activity against P. falciparum and cancer cell lines like MCF-7. semanticscholar.org |
| Side Chain Introduction | C4 | Aminoalkyl chains, Anilino groups, Phenoxy groups | Antimalarial, Anticancer (EGFR inhibitors) | 4-anilinoquinolines and 4-phenoxyquinolines are known for their high inhibitory activity on the epidermal growth factor receptor (EGFR). durham.ac.uk |
| Oxidation & Functionalization | C8-Methyl | Carboxylic acids, Esters, Amides | Broad-spectrum screening | Oxidation of the 8-methyl group is a known process for creating versatile intermediates. google.com |
| Hybridization | Various | Ciprofloxacin, other pharmacophores | Enhanced Antibacterial | Mannich reaction of 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin produced a potent hybrid antibiotic. nih.gov |
Advanced In Silico Screening and Design of New Chemical Entities
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, in silico techniques can guide the rational design of new, potent, and selective chemical entities, saving significant time and resources.
Advanced in silico screening can be employed to identify potential biological targets for derivatives of this compound. This involves docking large libraries of virtual compounds, derived from the core structure, against the binding sites of various proteins implicated in disease. For example, in silico studies have been used to evaluate 7-chloro-quinoline derivatives as potential inhibitors of myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. researchgate.net
The design of new chemical entities will heavily rely on Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. bepls.comnih.gov For quinoline derivatives, QSAR studies have been crucial in understanding the structural requirements for activities such as antimalarial and antitubercular effects. daneshyari.comresearchgate.netasianpubs.org These models can predict the activity of non-synthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Key computational approaches for future research include:
Virtual Screening: High-throughput virtual screening of this compound derivatives against databases of pharmacological targets.
QSAR Modeling: Development of robust QSAR models to predict the bioactivity of new analogues and to understand the key physicochemical properties (e.g., hydrophobicity, electronic effects, steric factors) that govern their efficacy. asianpubs.org
Molecular Dynamics (MD) Simulations: Using MD simulations to study the stability of ligand-protein complexes and to understand the dynamic interactions between a designed molecule and its target receptor over time. researchgate.net
Investigation of Structure-Mechanism-Activity Relationships
A deep understanding of the relationship between a molecule's structure, its mechanism of action, and its resulting biological activity is fundamental to designing improved therapeutic agents. For this compound derivatives, future research will need to elucidate these complex relationships.
The substituents on the quinoline ring play a critical role in determining the molecule's properties and biological activity. For instance, in the context of antimalarial 4-aminoquinolines, electron-withdrawing groups at the 7-position, such as the chloro group, have been shown to lower the pKa of the quinoline ring nitrogen. researchgate.net This change in basicity is thought to be crucial for the drug's accumulation in the acidic food vacuole of the malaria parasite, a key step in its mechanism of action. researchgate.net
Future investigations into the Structure-Mechanism-Activity Relationships (SMAR) for this compound derivatives should focus on:
Systematic Structural Modifications: Synthesizing series of compounds where the substituents at the 7- and 8-positions, as well as other positions, are systematically varied. This allows for a clear correlation between structural changes and activity.
Biophysical and Biochemical Assays: Employing a range of assays to determine the mechanism of action. For antimalarial derivatives, this could include β-hematin inhibition assays, while for anticancer agents, it might involve kinase inhibition or apoptosis assays.
Integration with QSAR: Using QSAR findings to rationalize the observed biological data. For example, QSAR studies on 8-hydroxyquinoline derivatives have shown that lipophilicity and the presence of halogen atoms can significantly influence antimicrobial activity. nih.govbepls.com
The following table outlines key structural features of substituted quinolines and their known impact on biological activity, providing a roadmap for future SMAR studies on this compound.
| Structural Feature | Position | Influence on Properties & Mechanism | Impact on Biological Activity |
| Electron-withdrawing group (e.g., Chloro) | C7 | Lowers the pKa of the quinoline nitrogen. researchgate.net | Crucial for pH trapping mechanism in antimalarials like chloroquine. researchgate.net |
| Halogen substituents | C5, C7 | Increases lipophilicity. nih.gov | Often enhances antimicrobial and antibacterial activity. bepls.com |
| Alkyl side chain | C4 | Affects basicity, lipophilicity, and steric interactions with the target. | Essential for antimalarial activity in 4-aminoquinolines. |
| Methyl group | C8 | Provides a site for metabolic oxidation or derivatization. | Can be modified to create more complex derivatives with altered pharmacokinetics. |
Development of Sustainable and Scalable Synthetic Processes for Pharmaceutical and Agrochemical Industries
The transition to more environmentally friendly and economically viable manufacturing processes is a major goal for the chemical industry. The synthesis of this compound, a key intermediate for herbicides like quinclorac, and its future derivatives requires the development of sustainable and scalable methods.
Traditional quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, often involve harsh conditions, hazardous reagents, and produce significant waste. nih.gov Recent research has focused on greener alternatives. For the synthesis of this compound, a method has been developed that avoids the use of sulfuric acid in the cyclization step, instead using a monobasic inorganic acid like hydrogen chloride in an organic solvent. google.com This modification reduces the consumption of caustic soda for neutralization and decreases the volume of wastewater generated. google.com
Future research in sustainable synthesis should focus on:
Catalytic Systems: Exploring novel and more efficient catalysts for both the initial quinoline synthesis and subsequent functionalization steps.
Alternative Solvents: Investigating the use of greener solvents or solvent-free reaction conditions.
Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. durham.ac.uk
These green chemistry approaches will be vital for the cost-effective and environmentally responsible production of this compound and its derivatives for both the pharmaceutical and agrochemical sectors. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-8-methylquinoline, and how can researchers optimize reaction yields?
- Methodology : The compound is typically synthesized via condensation reactions or functional group transformations. For example, describes the reduction of imines derived from 2-chloro-8-methyl-3-formylquinoline using NaBH3CN at pH ≈ 5. Key steps include:
- Reacting 2-chloro-8-methyl-3-formylquinoline with amines (e.g., 4-methoxyaniline) in methanol.
- Monitoring reaction progress via TLC and isolating products via cold methanol washing .
- Optimization : Adjust stoichiometry, solvent polarity, and temperature. Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and IR to confirm structural integrity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?
- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns and purity. IR spectroscopy identifies functional groups (e.g., C-Cl stretches at ~700 cm<sup>−1</sup>) .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves molecular geometry. reports a planar quinoline ring system with a dihedral angle of 70.22° between the quinoline and methoxybenzene groups .
Q. How should researchers design experiments to assess the purity of this compound?
- Chromatography : Employ HPLC or GC-MS with a C18 column and methanol/water mobile phase.
- Thermal Analysis : Melting point determination (compare with literature values, e.g., CAS 78941-93-2) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : If NMR signals for positional isomers overlap (e.g., Cl vs. CH3 groups), use 2D NMR (COSY, HSQC) to assign signals. Cross-validate with X-ray crystallography or computational simulations (DFT) .
- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .
Q. What strategies improve the crystallinity of this compound derivatives for X-ray studies?
- Crystallization : Screen solvents (e.g., methanol/ethyl acetate mixtures) and use slow evaporation. For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement .
- Data Collection : Collect high-resolution data (≤ 0.8 Å) at low temperature (e.g., 173 K) to minimize thermal motion artifacts .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Molecular Modeling : Use DFT (e.g., Gaussian 16) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental Hammett constants for substituent effects .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays .
Q. What are the best practices for analyzing contradictory biological activity data across studies?
- Meta-Analysis : Systematically review protocols (e.g., cell lines, assay conditions) using PRISMA guidelines. Address variability via standardized dose-response curves (IC50/EC50) .
- Error Analysis : Calculate confidence intervals for replicated experiments and use ANOVA to assess significance .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction conditions (solvent, catalyst, temperature) in detail. Share raw spectral data in supplementary materials .
- Ethical Compliance : Declare conflicts of interest and obtain ethics approvals for biological studies .
- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
